Neuroendocrine tumors (NETs) exploit somatostatin receptor (SSTR) overexpression for diagnostic and therapeutic targeting. Dotatate tfa—a trifluoroacetate salt formulation of the DOTA-conjugated octreotate peptide—serves as a foundational ligand for radiopharmaceuticals. Its chemical structure ([DOTA0-Tyr3]-octreotate) enables high-affinity binding to SSTR subtype 2 (SSTR2), prevalent in gastroenteropancreatic NETs. The trifluoroacetate counterion enhances peptide stability and purification efficiency during synthesis, making it indispensable for clinical-grade manufacturing [7] [8].
PRRT has transformed NET management by delivering targeted radiation via SSTR-binding peptides. Key milestones include:
Table 1: Evolution of Key PRRT Agents
Radiopharmaceutical | Era | Key Advancement | Clinical Impact |
---|---|---|---|
111In-Octreotide | 1990s | First SSTR-targeted imaging | Enabled NET detection but poor resolution |
90Y-DOTATOC | 2000s | Beta-emitter therapy | High tumor radiation; dose-limited by nephrotoxicity |
177Lu-DOTATATE | 2018+ | FDA-approved PRRT | Improved PFS and quality of life in midgut NETs |
213Bi-DOTATATE | 2020s+ | Alpha-emitter therapy | Enhanced cytotoxicity for refractory NETs |
The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle is pivotal for radiopharmaceutical versatility:
Thermodynamic Stability
Theranostic Pairing
Radiometal Flexibility
Table 2: DOTA-Chelated Radiometals for Dotatate tfa
Radiometal | Half-Life | Emission Type | Application | Advantage |
---|---|---|---|---|
68Ga | 68 min | β+ (89%) | PET/CT imaging | Generator-produced; rapid clearance |
177Lu | 6.7 days | β−, γ | PRRT | Penetrates 2 mm tissue; permits outpatient therapy |
213Bi | 46 min | α | Targeted alpha therapy | High LET (100 keV/μm); kills radioresistant cells |
64Cu | 12.7 h | β+ (17%) | PET/CT | Cyclotron-produced; quantifies dosimetry |
Molecular Design and Affinity
Dotatate tfa’s peptide backbone (H-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-OH) differs from octreotide by:
Patent and Innovation Timeline
Table 3: Key Patents for Dotatate tfa Derivatives
Patent/Publication | Year | Innovation | Advantage |
---|---|---|---|
WO2013029616A1 | 2012 | Cu64-DOTATATE | 24h shelf-life; quantifies dosimetry for PRRT |
US20240131206A1 | 2024 | PEGn-DOTATATE conjugates | Reduces renal uptake by 50%; extends circulation |
EP2808030B1 | 2018 | DOTA-JR11 (antagonist) | Higher tumor uptake than agonist analogs |
Compound Glossary
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: